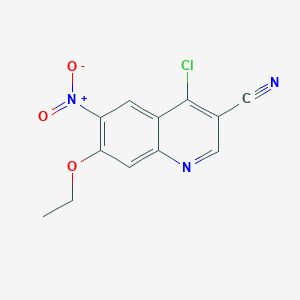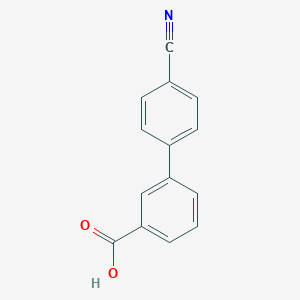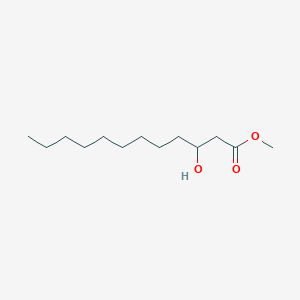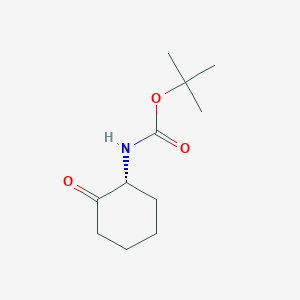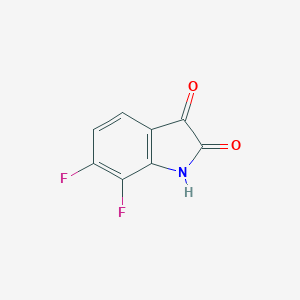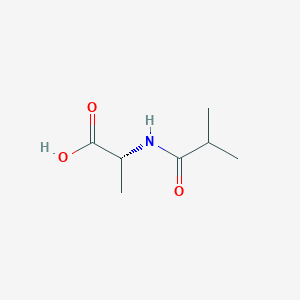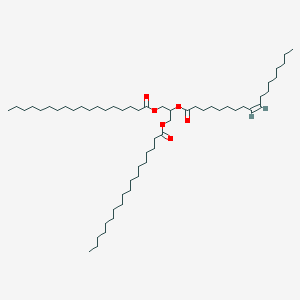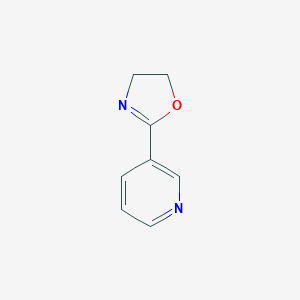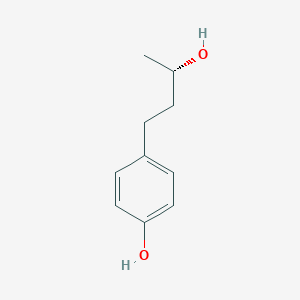
(+)-Rhododendrol
描述
(+)-Rhododendrol is a phenolic compound known for its ability to inhibit tyrosinase, an enzyme involved in melanin synthesis. This property has led to its use in cosmetic products for skin lightening. However, it has been reported to induce a vitiligo-like skin depigmentation, particularly at sites of repeated chemical contact . The compound has also been associated with tyrosinase-dependent toxicity to melanocytes, the cells responsible for pigment production in the skin .
Synthesis Analysis
The synthesis of rhododendrol derivatives has been explored in several studies. One approach to synthesizing chromenes and chromanes, which are structurally related to rhododendrol, involves a formal [3 + 3] cycloaddition methodology. This method has been applied to the concise total syntheses of (+/-)-rhododaurichromanic acids A and B and methyl (+/-)-daurichromenic ester, achieving an overall yield of 15% . Another study reports the synthesis of rhododendrol glycosides, which are novel derivatives of (+)-epirhododendrin and (-)-rhododendrin, achieved in six steps from benzaldehyde. These glycosides have shown potent tyrosinase inhibitory activity, with the activity being significantly influenced by the stereochemistry of the glycosides .
Molecular Structure Analysis
While the specific molecular structure analysis of (+)-rhododendrol is not detailed in the provided papers, the related compounds synthesized in the studies involve complex molecular architectures. The synthesis of chromenes and chromanes, for example, indicates a sophisticated molecular structure that can be constructed using advanced synthetic methodologies .
Chemical Reactions Analysis
Rhododendrol has been shown to exert its effects through tyrosinase-dependent mechanisms. It serves as a substrate for tyrosinase and its cytotoxicity against melanocytes is triggered by the enzymatic conversion to active products. This process does not involve reactive oxygen species but leads to up-regulation of genes responsible for apoptosis and/or autophagy . Additionally, the synthesis of rhododendrol derivatives involves key reactions such as aldol condensation and trichloroacetimidate glycosylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of (+)-rhododendrol are closely related to its biological activity. Its ability to inhibit tyrosinase and its subsequent cytotoxicity to melanocytes are indicative of its reactivity. The compound's interaction with glutathione levels within cells is crucial for determining the survival of melanocytes post-exposure. A reduction in cellular glutathione is observed upon treatment with rhododendrol, but an antioxidant response can increase glutathione levels, which is vital for cell survival .
科学研究应用
Melanocyte Cytotoxicity and Depigmentation Mechanism
(+)-Rhododendrol, known for its skin-whitening properties, has been extensively studied in the context of melanocyte cytotoxicity and depigmentation. It has been identified as a tyrosinase inhibitor, and its interaction with melanocytes has been a subject of significant research. Studies have found that (+)-Rhododendrol competitively inhibits tyrosinase and serves as a substrate for the enzyme, leading to cytotoxic effects on melanocytes at high concentrations sufficient for inhibiting tyrosinase. This cytotoxicity is believed to be triggered by the enzymatic conversion of (+)-Rhododendrol to active product(s), without the involvement of reactive oxygen species. Up-regulation of genes responsible for apoptosis and/or autophagy and activation of caspase-3, a marker of cell death, were found to be tyrosinase-dependent, indicating a potential mechanism for the depigmenting effect of (+)-Rhododendrol (Sasaki et al., 2014).
Immune System Interaction
Further insights into the action of (+)-Rhododendrol have been gained through immunological studies. It has been suggested that Rhododendrol-induced leukoderma might be an autoimmune disorder. This hypothesis is supported by the observation that melanoma immunization in mice using Rhododendrol-treated melanoma cells could delay the growth of melanoma cells in vivo. This indicates that Rhododendrol not only affects melanocytes directly but might also interact with the immune system, making it a compound of interest for immunotherapy targeting melanoma (Takagi et al., 2015).
Glutathione Levels and Melanocyte Survival
The survival of melanocytes after exposure to (+)-Rhododendrol appears to be closely linked to the levels of glutathione, an important antioxidant in cells. Studies have shown that the cytotoxicity of (+)-Rhododendrol is enhanced when glutathione levels are experimentally reduced and alleviated when glutathione levels are increased. This suggests that the ability of melanocytes to survive after exposure to (+)-Rhododendrol might depend on their capacity to maintain appropriate glutathione levels, providing a potential avenue for mitigating the depigmenting effects of the compound (Kondo et al., 2016).
Influence on Skin Permeation
The skin permeation of (+)-Rhododendrol is another area of research focus, especially considering its use in cosmetics. Investigations into the effects of layered application, formulations, and their components on the skin permeation of cosmetics containing (+)-Rhododendrol have shown that these factors significantly influence the skin permeation of the active component. This research provides valuable insights into how formulations and application methods can affect the delivery and efficacy of active ingredients in skin products (Arce et al., 2019).
安全和危害
未来方向
属性
IUPAC Name |
4-[(3S)-3-hydroxybutyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUCGABQOMYVJW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Rhododendrol | |
CAS RN |
59092-94-3 | |
| Record name | (+)-Rhododendrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059092943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RHODODENDROL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I28TB0QTK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



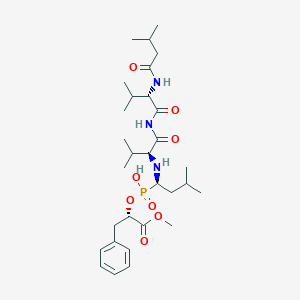
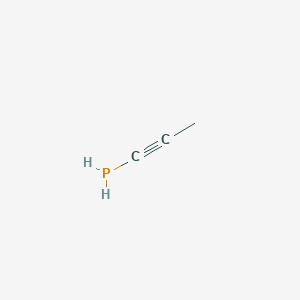
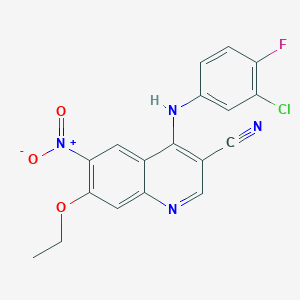
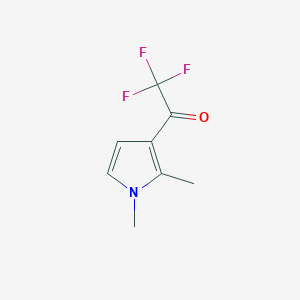
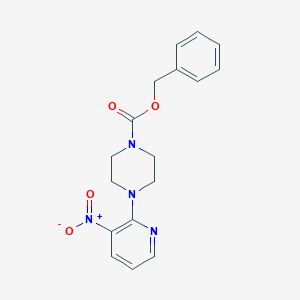
![(27-Diethoxyphosphoryloxy-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl) diethyl phosphate](/img/structure/B142847.png)
